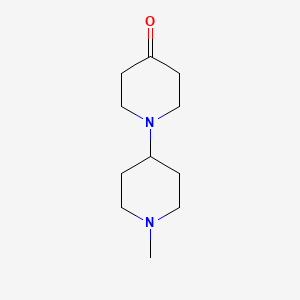

1-(1-Methylpiperidin-4-yl)piperidin-4-one

Overview

Description

“1-(1-Methylpiperidin-4-yl)piperidin-4-one” is a chemical compound that is widely used in the artificial fibre industry. It is polymerizable and used as nylon precursors . It has excellent applications as solvents and as intermediates for organic synthesis . It is also used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints .

Synthesis Analysis

Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The pipiridone analogs that are synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis

The molecular structure of “1-(1-Methylpiperidin-4-yl)piperidin-4-one” can be represented by the IUPAC name 1-methyl-4-(1-methylpiperidin-4-yl)piperazine . The InChI code is 1S/C11H23N3/c1-12-5-3-11(4-6-12)14-9-7-13(2)8-10-14/h11H,3-10H2,1-2H3 . The molecular formula is C11H23N3 and the molecular weight is 197.32 g/mol .Chemical Reactions Analysis

The reaction of the free base form of PHP with [11C]methyl trifluoromethanesulfonate at room temperature in N,N-dimethylformamide, followed by high-performance liquid chromatography (HPLC) purification, provided [11C]PMP in 57% radiochemical yield, > 99% radiochemical purity, and > 1500 Ci/mmol at the end of synthesis .Physical And Chemical Properties Analysis

The physical form of “1-(1-Methylpiperidin-4-yl)piperidin-4-one” is solid . The molecular weight is 197.32 g/mol . The XLogP3-AA is 0.7 , which indicates its lipophilicity. It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 1 rotatable bond count . The topological polar surface area is 9.7 Ų , which indicates its polarity.Scientific Research Applications

Antibacterial Evaluation

1-(1-Methylpiperidin-4-yl)piperidin-4-one derivatives exhibit significant antibacterial properties. A study synthesized various derivatives of this compound and found them to be effective in antibacterial evaluations, highlighting their potential as agents in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Arthropod Repellent Applications

The compound has been found useful in the synthesis of optically active arthropod repellents. These repellents, effective against blood-feeding arthropods like mosquitoes, are crucial in controlling the spread of diseases such as malaria (Klun, Ma, & Gupta, 2000).

Thermochemistry Studies

In thermochemistry, methylpiperidine derivatives, closely related to 1-(1-Methylpiperidin-4-yl)piperidin-4-one, have been studied for their stability and conformational behavior. This research enhances the understanding of chemical properties and reactivity of such compounds (Silva, Cabral, Gomes, & Gomes, 2006).

CGRP Receptor Inhibitor Synthesis

The compound is instrumental in the synthesis of potent CGRP receptor antagonists, which have implications in treating migraines and other neurological disorders (Cann et al., 2012).

Synthesis of New Analogues

1-(1-Methylpiperidin-4-yl)piperidin-4-one is used in the synthesis of new analogues like diphenylpyraline, which have potential applications in medicinal chemistry (Weis, Kungl, & Seebacher, 2003).

Asymmetric Synthesis

The compound plays a role in the asymmetric synthesis of aminoalkyl piperidines, which are important in the development of various pharmaceutical agents (Froelich et al., 1996).

Structural Analysis

Structural analysis of its derivatives provides insights into the interrelationship between structure, reactivity, and spectroscopic characteristics, important for pharmaceutical development (Unkovskii et al., 1973).

Antioxidant and Antimicrobial Potential

Derivatives of 1-(1-Methylpiperidin-4-yl)piperidin-4-one exhibit notable antioxidant and antimicrobial properties, suggesting their utility in developing new therapeutic agents (Harini et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-12-6-2-10(3-7-12)13-8-4-11(14)5-9-13/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOXFJQPAJRFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methylpiperidin-4-yl)piperidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)

![{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine](/img/structure/B1417275.png)

![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)

![4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid](/img/structure/B1417288.png)

![5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1417292.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417295.png)